molecular formula C17H10ClFN2O4 B3917904 (5E)-5-[(3-chloro-4-hydroxyphenyl)methylidene]-1-(2-fluorophenyl)-1,3-diazinane-2,4,6-trione

(5E)-5-[(3-chloro-4-hydroxyphenyl)methylidene]-1-(2-fluorophenyl)-1,3-diazinane-2,4,6-trione

Cat. No.: B3917904
M. Wt: 360.7 g/mol
InChI Key: CPLDTDOMEREJKC-JXMROGBWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(5E)-5-[(3-chloro-4-hydroxyphenyl)methylidene]-1-(2-fluorophenyl)-1,3-diazinane-2,4,6-trione is a complex organic compound characterized by its unique structure, which includes a chloro-hydroxyphenyl group, a fluorophenyl group, and a diazinane-trione core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (5E)-5-[(3-chloro-4-hydroxyphenyl)methylidene]-1-(2-fluorophenyl)-1,3-diazinane-2,4,6-trione typically involves multi-step organic reactions. The process begins with the preparation of the diazinane-trione core, followed by the introduction of the chloro-hydroxyphenyl and fluorophenyl groups through various substitution reactions. Common reagents used in these reactions include chlorinating agents, fluorinating agents, and catalysts to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process and reduce costs.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyphenyl group, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the diazinane-trione core, potentially converting it into a more reduced form.

    Substitution: The chloro and fluoro groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines and thiols can be employed under basic conditions to achieve substitution.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Reduced diazinane-trione derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(5E)-5-[(3-chloro-4-hydroxyphenyl)methylidene]-1-(2-fluorophenyl)-1,3-diazinane-2,4,6-trione has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of (5E)-5-[(3-chloro-4-hydroxyphenyl)methylidene]-1-(2-fluorophenyl)-1,3-diazinane-2,4,6-trione involves its interaction with specific molecular targets within biological systems. The compound can bind to enzymes and receptors, modulating their activity and triggering various biochemical pathways. For instance, its interaction with certain enzymes may inhibit their function, leading to therapeutic effects such as reduced inflammation or inhibited cancer cell growth.

Comparison with Similar Compounds

Uniqueness: (5E)-5-[(3-chloro-4-hydroxyphenyl)methylidene]-1-(2-fluorophenyl)-1,3-diazinane-2,4,6-trione stands out due to its unique combination of functional groups and its potential for diverse applications across multiple scientific disciplines. Its structural complexity and reactivity make it a valuable compound for research and industrial applications.

Properties

IUPAC Name

(5E)-5-[(3-chloro-4-hydroxyphenyl)methylidene]-1-(2-fluorophenyl)-1,3-diazinane-2,4,6-trione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10ClFN2O4/c18-11-8-9(5-6-14(11)22)7-10-15(23)20-17(25)21(16(10)24)13-4-2-1-3-12(13)19/h1-8,22H,(H,20,23,25)/b10-7+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPLDTDOMEREJKC-JXMROGBWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N2C(=O)C(=CC3=CC(=C(C=C3)O)Cl)C(=O)NC2=O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)N2C(=O)/C(=C/C3=CC(=C(C=C3)O)Cl)/C(=O)NC2=O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10ClFN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(5E)-5-[(3-chloro-4-hydroxyphenyl)methylidene]-1-(2-fluorophenyl)-1,3-diazinane-2,4,6-trione
Reactant of Route 2
(5E)-5-[(3-chloro-4-hydroxyphenyl)methylidene]-1-(2-fluorophenyl)-1,3-diazinane-2,4,6-trione
Reactant of Route 3
(5E)-5-[(3-chloro-4-hydroxyphenyl)methylidene]-1-(2-fluorophenyl)-1,3-diazinane-2,4,6-trione
Reactant of Route 4
Reactant of Route 4
(5E)-5-[(3-chloro-4-hydroxyphenyl)methylidene]-1-(2-fluorophenyl)-1,3-diazinane-2,4,6-trione
Reactant of Route 5
(5E)-5-[(3-chloro-4-hydroxyphenyl)methylidene]-1-(2-fluorophenyl)-1,3-diazinane-2,4,6-trione
Reactant of Route 6
(5E)-5-[(3-chloro-4-hydroxyphenyl)methylidene]-1-(2-fluorophenyl)-1,3-diazinane-2,4,6-trione

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